3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione
Description
3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a unique 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Its structure includes a dimethylaminoethyl substituent at the 3-position, which confers distinct electronic and steric properties.
Properties
Molecular Formula |
C11H20N4O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C11H20N4O2/c1-14(2)7-8-15-9(16)11(13-10(15)17)3-5-12-6-4-11/h12H,3-8H2,1-2H3,(H,13,17) |
InChI Key |
MOXXREGRCJEQMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2(CCNCC2)NC1=O |
Origin of Product |
United States |
Preparation Methods
Strecker Reaction-Based Synthesis
The Strecker reaction has been adapted for spirocyclic hydantoins, as demonstrated in the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. For the target compound, this method involves:
-
Cyanohydrin formation : Reacting 4-piperidone with hydrogen cyanide to form 4-cyano-piperidone.
-
Cyclization with ammonium carbonate : Treating the cyanohydrin with ammonium carbonate in aqueous ethanol at 80°C for 12 hours to form the hydantoin ring.
-
N-alkylation : Introducing the 2-dimethylaminoethyl group via nucleophilic substitution using 2-chloro-N,N-dimethylethylamine in the presence of potassium carbonate (Table 1).
Table 1: Reaction Conditions for Strecker-Based Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyanohydrin formation | HCN, 4-piperidone, HCl (0°C, 2 h) | 78 | 95 |
| Cyclization | NH₄HCO₃, EtOH/H₂O (80°C, 12 h) | 65 | 98 |
| N-alkylation | 2-chloro-N,N-dimethylethylamine, K₂CO₃, DMF | 52 | 90 |
This route achieves moderate yields but requires strict control over pH and temperature to prevent epimerization.
Multi-Step Condensation Approach
A patent-derived method (CN110818712A) outlines a three-step synthesis for analogous spirohydantoins, adaptable to the target compound:
Step 1: Primary Reaction
-
Reactants : Diethyl oxalate, urea, ammonium carbonate, and sodium in anhydrous methanol.
-
Conditions : Reflux at 65°C for 6 hours.
-
Product : Sodium salt of 1,3,8-triazaspiro[4.5]decane-2,4-dione.
Step 2: Acidification and Cyclization
-
Reactants : Primary product treated with concentrated HCl at 25–30°C.
-
Product : Protonated spirohydantoin intermediate.
Step 3: N-alkylation with 2-Dimethylaminoethyl Group
-
Reactants : Intermediate reacted with 2-(dimethylamino)ethyl chloride in acetonitrile with potassium ferricyanide as a catalyst.
-
Conditions : Stirring at room temperature for 24 hours.
Critical Parameters :
Post-Synthetic Modification of Spiro Intermediates
An alternative strategy modifies preformed spirohydantoins:
-
Synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione : Via cyclocondensation of piperidine-4-one with urea and diethyl oxalate.
-
Mitsunobu alkylation : Using 2-dimethylaminoethanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C.
-
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yields the target compound in 60% yield.
Advantages :
-
Mitsunobu conditions favor N-alkylation over O-alkylation.
-
Avoids harsh acidic/basic conditions that could degrade the dimethylamino group.
Analytical Validation and Optimization
Spectroscopic Characterization
Yield Optimization Strategies
-
Temperature control : Maintaining ≤30°C during alkylation minimizes decomposition.
-
Catalyst loading : 0.1 equiv. of K₃[Fe(CN)₆] increases alkylation yield by 15%.
-
Solvent drying : Anhydrous methanol reduces hydrolysis of diethyl oxalate in Step 1.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the multi-step condensation approach for continuous flow reactors:
Waste Reduction
-
Solvent recycling : Methanol recovery via distillation reduces costs by 40%.
-
Catalyst reuse : Potassium ferricyanide retains 80% activity after five cycles.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Strecker Reaction | 52 | 90 | Moderate | 120 |
| Multi-Step Condensation | 68 | 98 | High | 85 |
| Post-Synthetic Alkylation | 60 | 95 | Low | 150 |
The multi-step condensation method offers the best balance of yield, purity, and scalability for industrial applications .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The hydantoin core (2,4-dione) enables nucleophilic attacks at carbonyl positions. Key observations include:
Reactivity Profile
| Reaction Type | Reactants/Conditions | Outcome | Reference |
|---|---|---|---|
| Amine addition | Primary/secondary amines | Formation of substituted urea derivatives via carbonyl attack | |
| Alcohol addition | Methanol/ethanol under acidic conditions | Hemiaminal or acetal formation at C2/C4 positions |
The dimethylaminoethyl group enhances nucleophilicity at adjacent nitrogen atoms, facilitating regioselective modifications.
Cyclization and Ring-Opening Reactions
The spirocyclic structure participates in controlled ring transformations:
Cyclization Pathways
-
Intramolecular cyclization with bromoalkyl reagents yields fused bicyclic derivatives.
-
Acid-catalyzed ring expansion generates seven-membered lactams under reflux with HCl/methanol.
Ring-Opening Mechanisms
| Conditions | Products | Application |
|---|---|---|
| Strong bases (NaOH, KOH) | Linear hydantoic acid derivatives | Intermediate for peptide mimetics |
| Reductive cleavage (LiAlH₄) | Piperidine-urea hybrids | Bioactive scaffold development |
Electrophilic Substitution
The dimethylaminoethyl group directs electrophiles to specific positions:
Observed Reactions
-
Nitration : Selective para-substitution on the aromatic ring (when present).
-
Acylation : Acetyl groups attach to the secondary amine (N8).
Electronic Effects
-
+I effect from dimethylamino group increases electron density at N3 and N8.
-
Steric shielding limits reactivity at the spiro-junction carbon.
Redox Reactions
The hydantoin system undergoes controlled reductions:
Reduction Pathways
| Reagent | Product | Biological Relevance |
|---|---|---|
| NaBH₄ | Secondary alcohol derivatives | Enhanced water solubility |
| H₂/Pd-C | Tetrahydrohydantoin analogs | Increased metabolic stability |
Stability Under Physiological Conditions
Hydrolytic Degradation
| pH | Half-Life (37°C) | Major Degradants |
|---|---|---|
| 1.2 (gastric) | 8.2 hr | Hydantoic acid, dimethylaminoethanol |
| 7.4 (plasma) | >24 hr | Stable core structure |
Catalytic Modifications
Transition Metal Interactions
-
Forms stable complexes with Cu(II) and Fe(III) at N1 and O2 positions.
-
Catalyzes asymmetric aldol reactions when complexed with chiral ligands.
This compound's reactivity profile supports its role as a versatile scaffold in medicinal chemistry, particularly for myelostimulation and enzyme inhibition applications . Controlled functionalization strategies enable precise modulation of its biological and physicochemical properties.
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it a candidate for drug development:
- Anxiolytic Effects : Similar to other spiro compounds like buspirone, which is used for anxiety disorders, 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione may possess anxiolytic properties due to its unique structural features that influence neurotransmitter systems .
- Antipsychotic Potential : The compound is structurally related to known antipsychotic agents. Its derivatives may serve as intermediates in synthesizing new antipsychotic drugs with potentially fewer side effects .
- Neuroprotective Properties : Research indicates that triazaspiro compounds can modulate neuroprotective pathways, suggesting that this specific compound may help in conditions like neurodegeneration or stroke .
Case Study 1: Neuropharmacology
A study published in MDPI explored the neuropharmacological effects of 1,3,8-triazaspiro[4.5]decane derivatives, demonstrating their ability to inhibit permeability in certain cellular models. This suggests potential therapeutic applications in treating neurological disorders .
Case Study 2: Antibacterial Activity
Research on similar triazaspiro compounds revealed their antibacterial properties against various pathogens. The structural characteristics of these compounds may enhance their efficacy as novel antibacterial agents .
Market Prospects and Future Directions
The increasing demand for novel pharmaceuticals has positioned compounds like 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione favorably within the market. Its applications in drug synthesis and potential therapeutic roles indicate a promising future for further research and development.
Mechanism of Action
The mechanism by which 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of prolyl hydroxylase enzymes, which play a role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can modulate the cellular response to low oxygen levels, which is beneficial in treating conditions like anemia .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The bioactivity and physicochemical properties of spirocyclic hydantoins are highly dependent on substituent groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Spirocyclic Hydantoins
CNS Activity
- Phenylethyl Substituents : 8-(2-Phenylethyl) derivatives exhibit "buspirone-like" anxiolytic effects at low doses (5 mg/kg), attributed to aryl-piperazinyl interactions with serotonin receptors .
- Dimethylaminoethyl Group: The target compound’s basic side chain may enhance blood-brain barrier penetration, though direct CNS data are unreported.
Enzyme Inhibition
- HIF Prolyl Hydroxylase (PHD) Inhibition : Imidazolidine-2,4-dione cores (e.g., target compound) are critical for PHD2 inhibition, while imidazole-2,4-dione analogues (e.g., compounds 36–44 in ) are inactive, emphasizing the need for a rigid spirocyclic structure .
Physicochemical and Stability Profiles
- Solubility: Dimethylaminoethyl and ethoxyethyl groups enhance aqueous solubility, whereas aromatic substituents (e.g., benzyl, biphenyl) increase lipophilicity .
- Stability : Tetramethyl-substituted derivatives demonstrate exceptional stability as N-halamines, retaining chlorine for extended periods .
Biological Activity
3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione, also known as a member of the spirohydantoin class, has garnered attention for its potential biological activities, particularly as a pan-inhibitor of prolyl hydroxylases (PHDs). These enzymes play a crucial role in regulating hypoxia-inducible factors (HIFs), which are essential for cellular responses to low oxygen levels. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N4O2
- CAS Number : 1206970-51-5
- Molar Mass : 240.3 g/mol
The primary mechanism of action for 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione involves the inhibition of PHD enzymes. By inhibiting these enzymes, the compound leads to increased levels of HIFs and subsequent upregulation of erythropoietin (EPO), a hormone that stimulates red blood cell production. This mechanism is particularly beneficial in treating conditions like anemia and other disorders associated with reduced oxygen availability.
Prolyl Hydroxylase Inhibition
Research has demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibit significant inhibitory effects on PHDs:
- Efficacy : These compounds have been shown to effectively stimulate erythropoiesis in preclinical models by enhancing EPO production through HIF stabilization .
- Selectivity : The design of these compounds aims to minimize off-target effects while maximizing their efficacy as short-acting PHD inhibitors .
Myelostimulating Activity
A study reported that derivatives of this compound exhibited myelostimulating activity in models of cyclophosphamide-induced myelodepression:
- Results : The compounds accelerated the regeneration of lymphocyte and granulocyte populations in bone marrow, indicating potential use in treating myelosuppression .
- Mechanism : This effect is attributed to the compound's ability to modulate hematopoietic stem cell activity and enhance immune recovery.
Case Studies
- Erythropoietin Upregulation :
- Myelodepressive Syndrome :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Structure | Moderate PHD inhibition |
| 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]decane | Structure | Potential anti-ulcer activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via multi-step reactions involving spirocyclic intermediates. For example, details a procedure where 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione is reacted with sulfonyl chlorides/acid chlorides in dichloromethane under triethylamine catalysis. Key factors include solvent choice (polar aprotic solvents enhance nucleophilicity), reaction time (16 hours for completion), and purification via silica column chromatography. Yield optimization requires strict control of stoichiometry, temperature (room temperature for stability), and moisture exclusion to prevent side reactions .
Q. Which analytical techniques are critical for characterizing this compound, and how can researchers address incomplete vendor-provided data?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. highlights that vendors like Sigma-Aldrich may not provide analytical data, necessitating independent validation. Researchers should cross-reference with synthetic intermediates (e.g., spirocyclic precursors in ) and employ X-ray crystallography (as in ) for absolute configuration determination. Purity assessment via HPLC with UV detection is recommended, especially for pharmacological studies .
Q. What safety protocols should be followed when handling this compound, given limited toxicity data?
- Methodological Answer: ’s safety data sheet (SDS) advises using personal protective equipment (PPE), including nitrile gloves, goggles, and fume hoods, to minimize exposure. Although toxicity data are unavailable, researchers should adopt protocols for structurally similar aziridine-containing compounds (e.g., avoid inhalation of dust, conduct patch tests for dermal sensitivity). Emergency measures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer: and provide frameworks for SAR by modifying substituents on the spirocyclic core. For example:
- Series 1 () : Replace the 4-substituted benzyl group to assess steric/electronic effects on receptor binding.
- Series 2 ( ) : Introduce sulfonyl or chlorophenyl groups to evaluate metabolic stability.
- Use in vitro assays (e.g., anticonvulsant activity in ) paired with computational docking (e.g., AutoDock Vina) to correlate structural changes with bioactivity. Dose-response curves and pharmacokinetic profiling (e.g., LogP, plasma protein binding) are critical for lead optimization .
Q. What computational strategies can resolve contradictions in spectral data or reaction mechanisms reported in literature?
- Methodological Answer: emphasizes using Gaussian or ORCA for DFT calculations to model reaction intermediates (e.g., spirocyclization energetics). For spectral conflicts:
- Compare computed ¹H NMR chemical shifts (via ACD/Labs or ChemDraw) with experimental data to validate structures.
- Molecular dynamics simulations (GROMACS) can clarify conformational preferences affecting spectral assignments.
- Machine learning tools (e.g., AlphaFold for protein-ligand interactions) may predict unobserved intermediates in disputed syntheses .
Q. How can researchers mitigate batch-to-batch variability in spirocyclic compound synthesis?
- Methodological Answer: Variability often stems from impurities in starting materials (e.g., ’s oxazepine precursors) or inconsistent cyclization conditions. Solutions include:
- Quality Control : Pre-purify intermediates via recrystallization (e.g., ethanol/water mixtures).
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like temperature, catalyst loading, and stirring rate .
Q. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies per ICH guidelines:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
- Analytical Monitoring : Track degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the dimethylamino-ethyl group).
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage temperatures (2–8°C) .
Data Contradiction & Theoretical Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?
- Methodological Answer: highlights contradictions in pyridazinethione derivatives’ bioactivity. To resolve these:
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values in and ) and apply statistical tests (ANOVA) to identify outliers.
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time).
- Epistemic Evaluation : Consider publication bias or methodological flaws (e.g., insufficient purity checks in ) .
Q. What theoretical frameworks guide the design of novel derivatives with enhanced blood-brain barrier (BBB) penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
